6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one
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Overview
Description
6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Chemical Reactions Analysis
Pyridazinone derivatives, including 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds. The major products formed from these reactions are polysubstituted pyridazinone compounds .
Scientific Research Applications
6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one has been studied for its potential therapeutic benefits due to its diverse pharmacological properties. It has shown promise in medicinal chemistry as a scaffold for designing new drugs with antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, antiulcer, antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial activities .
Mechanism of Action
The mechanism of action of 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency in certain pharmacological activities .
Comparison with Similar Compounds
Similar compounds to 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one include other pyridazinone derivatives such as 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one (ABT-963), which is a selective cyclooxygenase-2 (COX-2) inhibitor . These compounds share similar pharmacological properties but differ in their specific molecular structures and targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-17-8-2-4-9(5-3-8)18(15,16)11-7-6-10(14)12-13-11/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWAIVHFGCYFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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